3,6-Dimethoxyphthalonitrile
Overview
Description
3,6-Dimethoxyphthalonitrile is an organic compound with the chemical formula C10H8N2O2. It is characterized by its white to light yellow crystalline solid form and a distinct aromatic odor. This compound is stable at room temperature and has a wide range of applications in organic synthesis, particularly in the production of fluorescent materials, optoelectronic functional materials, and dye intermediates .
Preparation Methods
The synthesis of 3,6-Dimethoxyphthalonitrile typically involves multiple steps starting from phenol and trichloromethane. The process includes chlorination, acylation, and base treatment reactions. Here is a general outline of the synthetic route:
Chlorination Reaction: Phenol reacts with trichloromethane in the presence of a chlorinating agent to form a chlorinated intermediate.
Acylation Reaction: The chlorinated intermediate undergoes acylation to form an acylated product.
Base Treatment: The acylated product is treated with a base, such as sodium hydroxide, to yield this compound.
In industrial production, the process is optimized for higher yields and purity, often involving precise control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
3,6-Dimethoxyphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,6-Dimethoxyphthalic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Dimethoxyphthalonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phthalonitrile resins, which are known for their high thermal stability and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active compounds. Its derivatives may have applications in drug development and biomedical research.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxyphthalonitrile is primarily related to its chemical reactivity. It acts as a versatile intermediate in various organic reactions, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in the synthesis of phthalonitrile resins, it undergoes polymerization to form a densely cross-linked network that imparts high thermal and mechanical stability .
Comparison with Similar Compounds
3,6-Dimethoxyphthalonitrile can be compared with other phthalonitrile derivatives such as:
- 3,4-Dimethoxyphthalonitrile
- 3,5-Dimethoxyphthalonitrile
- 4,5-Dimethoxyphthalonitrile
These compounds share similar structural features but differ in the position of the methoxy groups on the aromatic ring. The unique positioning of the methoxy groups in this compound contributes to its distinct reactivity and applications. For instance, the 3,6-positions allow for specific interactions in polymerization reactions, making it particularly suitable for the synthesis of high-performance resins .
Properties
IUPAC Name |
3,6-dimethoxybenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBECBXIJJTWGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326846 | |
Record name | 3,6-dimethoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40904-87-8 | |
Record name | 3,6-dimethoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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